(3Z)-5-bromo-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound (3Z)-5-bromo-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is a complex organic molecule that features a unique combination of functional groups. This compound is characterized by the presence of a bromine atom, a methoxyphenyl group, a thiazolotriazole ring, and an indolone moiety. The structural complexity of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-bromo-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thiazolotriazole ring: This can be achieved through the cyclization of appropriate thioamide and hydrazine derivatives under acidic conditions.
Bromination: Introduction of the bromine atom is usually done using brominating agents such as bromine or N-bromosuccinimide (NBS) in an organic solvent.
Methoxylation: The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Formation of the indolone moiety: This involves the cyclization of an appropriate aniline derivative with a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its diverse functional groups.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a potential candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (3Z)-5-bromo-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the bromine atom and the thiazolotriazole ring may facilitate binding to active sites of enzymes, inhibiting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-5-chloro-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
- (3Z)-5-fluoro-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
Uniqueness
The uniqueness of (3Z)-5-bromo-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one lies in its bromine atom, which can participate in unique halogen bonding interactions, enhancing its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for developing new therapeutic agents and materials.
Properties
Molecular Formula |
C22H15BrN4O3S |
---|---|
Molecular Weight |
495.3 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-2-oxo-1-prop-2-enylindol-3-ylidene)-2-(2-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H15BrN4O3S/c1-3-10-26-15-9-8-12(23)11-14(15)17(20(26)28)18-21(29)27-22(31-18)24-19(25-27)13-6-4-5-7-16(13)30-2/h3-9,11H,1,10H2,2H3/b18-17- |
InChI Key |
XGRNMFNNXCGCQZ-ZCXUNETKSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NN3C(=O)/C(=C/4\C5=C(C=CC(=C5)Br)N(C4=O)CC=C)/SC3=N2 |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=O)C(=C4C5=C(C=CC(=C5)Br)N(C4=O)CC=C)SC3=N2 |
Origin of Product |
United States |
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